molecular formula C18H23N3O2S B10983547 1-(cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide

1-(cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B10983547
M. Wt: 345.5 g/mol
InChI Key: BMVBCGHIRXYMAS-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound featuring a pyridinecarboxamide core, substituted with cyclopropylmethyl, dimethyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinecarboxamide Core: Starting with a suitable pyridine derivative, the core structure is formed through a series of condensation and cyclization reactions.

    Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the pyridine ring using cyclopropylmethyl halides under basic conditions.

    Dimethyl Substitution: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a strong base.

    Attachment of the Thiazolyl Group: The thiazole ring is introduced via a nucleophilic substitution reaction, where a thiazole derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods: Industrial-scale production would likely involve optimization of these steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under controlled temperatures.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology and Medicine: 1-(Cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide has shown promise in preclinical studies as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as antimicrobial, anti-inflammatory, and anticancer therapies.

Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may also find applications in agrochemicals and materials science.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring is known for its ability to bind to metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropylmethyl and dimethyl groups enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the thiazolyl group, potentially reducing its biological activity.

    4,6-Dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the cyclopropylmethyl group, which may affect its lipophilicity and membrane permeability.

Uniqueness: The presence of both the cyclopropylmethyl and thiazolyl groups in 1-(cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide provides a unique combination of structural features that enhance its biological activity and potential therapeutic applications. This dual substitution pattern allows for versatile interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C18H23N3O2S/c1-11-8-12(2)21(9-14-4-5-14)18(23)16(11)17(22)19-7-6-15-10-24-13(3)20-15/h8,10,14H,4-7,9H2,1-3H3,(H,19,22)

InChI Key

BMVBCGHIRXYMAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CC2)C(=O)NCCC3=CSC(=N3)C)C

Origin of Product

United States

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